molecular formula C7H12Cl2N4 B1425134 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride CAS No. 1365968-57-5

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B1425134
M. Wt: 223.1 g/mol
InChI Key: YRBBFKFCPGVSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group . It is found in its dihydrochloride form, meaning it has two chloride ions associated with it . The molecular formula is C7H12Cl2N4 and the molecular weight is 223.1030 .


Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride consists of a pyrimidine ring attached to an azetidine ring with an amine group . It also has two chloride ions associated with it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride include a molecular formula of C7H12Cl2N4 and a molecular weight of 223.1030 .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives have been studied for their potential in treating microbial infections. For instance, Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues and evaluated their antimicrobial and in vitro antituberculosis activities against bacterial and fungal strains, including Mycobacterium tuberculosis. These findings suggest that such compounds could be promising in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Antiviral Agents

Research into the antiviral properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives has been conducted. Hosono et al. (1994) undertook the enantiospecific synthesis of such derivatives as potential antiviral agents. Although these specific compounds did not exhibit significant antiviral activity in cell culture tests, this line of research indicates interest in exploring pyrimidine-azetidin-3-amine derivatives for antiviral applications (Hosono et al., 1994).

Antidepressant and Nootropic Agents

Compounds derived from 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride have been evaluated for their potential use as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized and investigated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides for their antidepressant and nootropic activities. Their findings confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, opening avenues for the development of new therapeutic drugs for mental health disorders (Thomas et al., 2016).

Insecticidal and Antibacterial Potential

The insecticidal and antibacterial potential of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives has also been a subject of research. Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated them for their insecticidal and antimicrobial activities. The synthesized compounds were tested against various microorganisms and insects, showing potential as both insecticides and antimicrobials (Deohate & Palaspagar, 2020).

Corrosion Inhibition

Interestingly, some derivatives of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride have been studied for their role in corrosion inhibition. Ashassi-Sorkhabi et al. (2005) explored the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their results indicated good corrosion inhibition capabilities, suggesting potential industrial applications in material science (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBFKFCPGVSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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